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Introduction
2,3-Butanedione, also known as diacetyl, is an alpha-diketone with the chemical formula

C4H6O2.[1] It is a yellow to yellowish-green liquid characterized by a strong, buttery odor in

dilute solutions.[1][2] This compound occurs naturally as a byproduct of fermentation in foods

like butter, beer, and wine, and is also synthesized for use as a flavoring agent.[2][3] While it is

recognized for its sensory qualities, 2,3-butanedione also exhibits significant chemical

reactivity that is of interest in organic synthesis and is implicated in toxicological pathways,

particularly concerning respiratory health.[4][5] This guide provides an in-depth analysis of its

chemical structure, reactivity, and the experimental methodologies used for its study.

Chemical Structure and Properties
2,3-Butanedione is a vicinal diketone, meaning it possesses two carbonyl groups on adjacent

carbon atoms. This arrangement of functional groups dictates its chemical behavior and

physical properties.
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Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,3-butanedione is presented in the

table below.
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Property Value Reference(s)

Molecular Formula C4H6O2 [2]

Molecular Weight 86.09 g/mol [2]

IUPAC Name Butane-2,3-dione [1]

Synonyms
Diacetyl, Biacetyl,

Dimethylglyoxal
[1][2]

CAS Number 431-03-8 [2]

Appearance
Clear yellow to yellowish-green

liquid
[2][5]

Odor
Strong, pungent, buttery in

dilution
[2]

Melting Point -4 to -2 °C [2]

Boiling Point 88 °C [2]

Density 0.985 g/mL at 20 °C [2]

Refractive Index (n20/D) 1.394 [2]

Vapor Pressure 52.2 mm Hg at 20 °C [2]

Water Solubility 200 g/L at 20 °C [2]

LogP -1.34 [2]

Spectroscopic Data
The structural features of 2,3-butanedione give rise to a characteristic spectroscopic

signature.
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Spectroscopic Data

¹H NMR

The proton NMR spectrum is characterized by a

single peak due to the chemical equivalence of

the six protons on the two methyl groups.

Chemical Shift (ppm) Multiplicity

~2.3 Singlet

¹³C NMR

The carbon NMR spectrum shows two distinct

signals corresponding to the methyl carbons

and the carbonyl carbons.

Chemical Shift (ppm) Assignment

~23 CH₃

~198 C=O

FTIR

The infrared spectrum is dominated by a strong

absorption band characteristic of the C=O

stretching vibration of the ketone functional

groups.

Wavenumber (cm⁻¹) Assignment

~1718 C=O Stretch

~2920-3000 C-H Stretch

Mass Spectrometry

The electron ionization mass spectrum shows a

molecular ion peak and characteristic

fragmentation patterns.

m/z Assignment

86 [M]⁺ (Molecular Ion)

43 [CH₃CO]⁺ (Base Peak)

UV-Vis
The UV-Vis spectrum in solution exhibits two

main absorption bands.

λmax (nm) Transition
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~284 n → π

~200 π → π

Reactivity
The reactivity of 2,3-butanedione is governed by the two adjacent carbonyl groups. It is a

flammable liquid and can react violently with strong acids, strong bases, metals, reducing

agents, and oxidizing agents.[2][5]

Keto-Enol Tautomerism
Like other carbonyl compounds with α-hydrogens, 2,3-butanedione can undergo keto-enol

tautomerism. The equilibrium generally favors the diketo form. The presence of the enol

tautomer, although in low concentration, is crucial for some of its reactions where it acts as a

nucleophile.

Keto Form
(2,3-Butanedione)

Enol Form

Acid or Base
Catalysis  

Click to download full resolution via product page

Cyclocondensation Reactions
2,3-Butanedione readily undergoes cyclocondensation reactions with amines. For instance, it

reacts with aromatic diamines to form pteridine ring systems, a reaction of significant interest in

the synthesis of biologically active molecules.[6]
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Reaction with Arginine Residues
A reaction of significant biological importance is the covalent modification of arginine residues

in proteins by 2,3-butanedione.[5][7] This reaction is implicated in the toxic effects of inhaled

2,3-butanedione, leading to the formation of protein adducts that can trigger an immune

response and cellular damage.[5][7]

Experimental Protocols
Synthesis of 2,3-Butanedione by Oxidation of 2-
Butanone
This method involves the selective oxidation of methyl ethyl ketone (2-butanone) using various

oxidizing agents and catalysts.[8][9]

Materials:

2-Butanone (Methyl Ethyl Ketone, MEK)

Oxidizing agent (e.g., 30% Hydrogen Peroxide or Oxygen)
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Zeolite catalyst (e.g., VS-1)

Flow reactor

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

The zeolite catalyst is prepared using a sol-gel method and characterized.[8]

The oxidation reaction is carried out in a flow reactor.

A feed stream of 2-butanone and the oxidant (e.g., O₂) is passed over the heated catalyst

bed.

Reaction conditions such as temperature, O₂/MEK molar ratio, and weight hourly space

velocity (W/F) are optimized to maximize the selectivity for 2,3-butanedione.[9] For

example, using a VS-1 catalyst at 250°C with an O₂/MEK ratio of 1.3 and a W/F of 24

g·h·mol⁻¹ can yield a selectivity of 57.7%.[10]

The reaction products are collected and analyzed by GC-MS to determine the conversion of

2-butanone and the selectivity for 2,3-butanedione.[8]

Reaction of 2,3-Butanedione with N-α-Acetylarginine
This protocol models the reaction of 2,3-butanedione with arginine residues in proteins.[5][7]

Materials:

2,3-Butanedione

N-α-Acetyl-L-arginine (AcArg)

Phosphate buffer (pH 7.4)

High-performance liquid chromatography (HPLC) system with UV detection

Mass spectrometer (MS)
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Procedure:

Prepare a reaction mixture containing 2,3-butanedione and N-α-acetylarginine in phosphate

buffer. A typical concentration is around 100 mM for each reactant.[5]

Incubate the mixture at 37°C for a specified time (e.g., 3 hours).[5]

Analyze the reaction products by injecting an aliquot of the reaction mixture into an HPLC

system.[5]

Monitor the eluent at 210 nm to detect the formation of products.

Collect the product peaks and characterize them using mass spectrometry to identify the

formation of adducts.[5][7]

Biological Significance and Toxicity
2,3-Butanedione is a key metabolite in the microbial synthesis of 2,3-butanediol.[2] In this

pathway, pyruvate is converted to α-acetolactate, which can be decarboxylated to diacetyl (2,3-
butanedione). Diacetyl is then reduced to acetoin and subsequently to 2,3-butanediol.[2][5]
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Inhalation exposure to high concentrations of 2,3-butanedione is associated with severe

respiratory diseases, including bronchiolitis obliterans.[4] The toxicity is thought to stem from its

high reactivity towards arginine residues in airway proteins.[2] This modification can lead to

protein dysfunction, cellular injury, and an inflammatory response.[2] Recent studies suggest

that 2,3-butanedione exposure leads to airway basal cell injury, characterized by increased

ubiquitination of keratin 5, and that the ubiquitin-proteasome pathway is involved in the

subsequent cellular repair process.[4][11]
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Conclusion
2,3-Butanedione is a molecule with a dual nature. It is a valued flavoring agent but also a

reactive compound with significant implications for organic synthesis and toxicology. Its

chemistry is dominated by the adjacent carbonyl groups, which are responsible for its
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characteristic spectroscopic properties and reactivity patterns, including cyclocondensation and

reactions with biological nucleophiles. Understanding the detailed chemical and biological

pathways of 2,3-butanedione is crucial for its safe handling, its application in synthesis, and for

elucidating its role in human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b143835#chemical-structure-and-reactivity-of-2-3-
butanedione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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